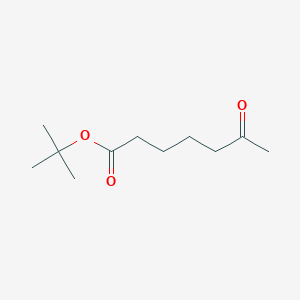
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran
概要
説明
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran core substituted with a dichloro-nitrophenoxy group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of 2,6-dichloro-4-nitrophenol. This intermediate can be synthesized through nitration of 2,6-dichlorophenol followed by purification . The next step involves the formation of the benzofuran core, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
化学反応の分析
Types of Reactions
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include amino derivatives, quinones, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran has diverse applications in scientific research:
作用機序
The mechanism of action of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s nitro and dichloro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitrophenol moiety but lacks the benzofuran core.
2-(2,6-Dichloro-4-nitrophenoxy)ethanol: Similar structure but with an ethanol group instead of the benzofuran core.
(2E)-4-(2,6-Dichloro-4-nitrophenoxy)-2-methyl-2-butenoic acid: Contains a similar phenoxy group but with a different core structure.
Uniqueness
The uniqueness of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran lies in its benzofuran core, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
83054-15-3 |
|---|---|
分子式 |
C16H13Cl2NO4 |
分子量 |
354.2 g/mol |
IUPAC名 |
7-(2,6-dichloro-4-nitrophenoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C16H13Cl2NO4/c1-16(2)8-9-4-3-5-13(14(9)23-16)22-15-11(17)6-10(19(20)21)7-12(15)18/h3-7H,8H2,1-2H3 |
InChIキー |
OQVOEMRETUJKMB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
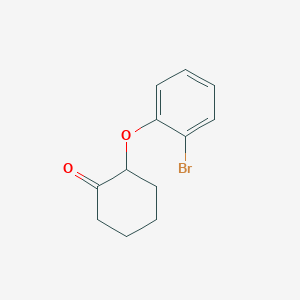
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)pyridin-2-amine](/img/structure/B8663187.png)
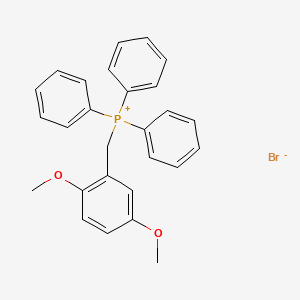

![n-[4-(2-Cyclopentylethoxy)benzoyl]glycine](/img/structure/B8663219.png)


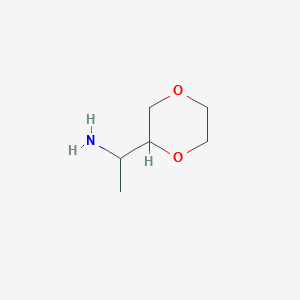
![Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B8663236.png)
![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)
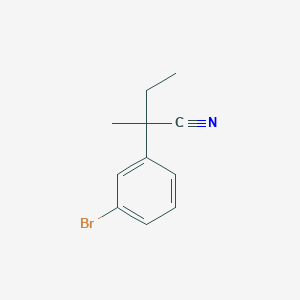
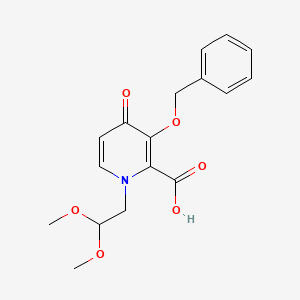
![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
